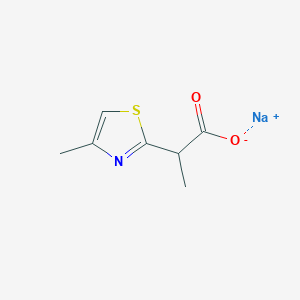Sodium 2-(4-methyl-1,3-thiazol-2-yl)propanoate
CAS No.: 1803593-26-1
Cat. No.: VC2773912
Molecular Formula: C7H8NNaO2S
Molecular Weight: 193.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1803593-26-1 |
|---|---|
| Molecular Formula | C7H8NNaO2S |
| Molecular Weight | 193.2 g/mol |
| IUPAC Name | sodium;2-(4-methyl-1,3-thiazol-2-yl)propanoate |
| Standard InChI | InChI=1S/C7H9NO2S.Na/c1-4-3-11-6(8-4)5(2)7(9)10;/h3,5H,1-2H3,(H,9,10);/q;+1/p-1 |
| Standard InChI Key | WHSDOQQZAJJYSC-UHFFFAOYSA-M |
| SMILES | CC1=CSC(=N1)C(C)C(=O)[O-].[Na+] |
| Canonical SMILES | CC1=CSC(=N1)C(C)C(=O)[O-].[Na+] |
Introduction
Chemical Identity and Structure
Sodium 2-(4-methyl-1,3-thiazol-2-yl)propanoate is derived from 2-(4-methyl-1,3-thiazol-2-yl)propanoic acid, which has been documented in chemical databases with PubChem identifier 82598399 . The parent acid has a molecular formula of C7H9NO2S, while the sodium salt would have the formula C7H8NO2SNa, reflecting the replacement of the carboxylic acid proton with a sodium ion.
The structural identifiers for the parent acid include:
The compound's structure features a thiazole ring with a methyl group at the 4-position and a propanoate group (as the sodium salt) attached to the 2-position of the thiazole ring. This structure distinguishes it from related compounds such as (2-methyl-1,3-thiazol-4-yl) propanoate (PubChem CID: 42552675), which has a different substitution pattern on the thiazole ring and exists as an ester rather than a salt .
Physical and Chemical Properties
Physical State and Appearance
As a sodium salt of a carboxylic acid, Sodium 2-(4-methyl-1,3-thiazol-2-yl)propanoate would likely exist as a crystalline solid at room temperature. Sodium salts of organic acids typically appear as white or off-white crystalline powders, although specific color characteristics would depend on the purity and crystal form.
Solubility Profile
The conversion of the carboxylic acid to its sodium salt typically enhances water solubility significantly. While the parent acid might have limited water solubility, the sodium salt would be expected to exhibit good solubility in water and polar protic solvents, with reduced solubility in non-polar organic solvents.
Spectroscopic and Analytical Data
For the parent acid form, predicted collision cross-section (CCS) data have been reported for various adducts in mass spectrometry:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 172.04268 | 136.2 |
| [M+Na]+ | 194.02462 | 145.9 |
| [M+NH4]+ | 189.06922 | 143.9 |
| [M+K]+ | 209.99856 | 141.7 |
| [M-H]- | 170.02812 | 135.9 |
| [M+Na-2H]- | 192.01007 | 139.4 |
| [M]+ | 171.03485 | 137.7 |
| [M]- | 171.03595 | 137.7 |
These collision cross-section values represent the effective area of the molecule in the gas phase when interacting with a buffer gas in ion mobility spectrometry, providing valuable parameters for analytical identification and characterization . The sodium salt would have different but related CCS values, reflecting its altered ionic character.
Synthesis and Preparation Methods
Synthesis of the Thiazole Core
Thiazole rings are typically synthesized through established methods such as the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides or thioureas to form substituted thiazoles. This method is particularly useful for the preparation of 2,4-disubstituted thiazoles, which aligns with the substitution pattern in our target compound.
The search results describe synthetic procedures for related thiazole derivatives, which involve multiple steps including bromination of ketones, reaction with thiourea, and subsequent functionalization . For example, the synthesis of a related compound began with the reaction of acetophenone with phenyltrimethylammonium tribromide, followed by treatment with thiourea to obtain a 2-aminothiazole intermediate .
Formation of the Sodium Salt
The final step in the preparation would involve the conversion of the parent acid to its sodium salt. This is typically accomplished through neutralization with a sodium base:
2-(4-methyl-1,3-thiazol-2-yl)propanoic acid + NaOH → Sodium 2-(4-methyl-1,3-thiazol-2-yl)propanoate + H2O
Alternative bases such as sodium bicarbonate or sodium carbonate could also be used, depending on the specific requirements for reaction conditions and product purity. The resulting salt would then be isolated through appropriate purification techniques such as crystallization, filtration, or solvent evaporation.
Analytical Methods for Identification and Characterization
The identification and characterization of Sodium 2-(4-methyl-1,3-thiazol-2-yl)propanoate would typically involve various analytical techniques. Based on methods used for related thiazole compounds described in the search results, the following approaches would be relevant:
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used for structural confirmation of thiazole derivatives . For Sodium 2-(4-methyl-1,3-thiazol-2-yl)propanoate, characteristic signals would include:
-
A singlet for the methyl group at the 4-position of the thiazole ring
-
Signals for the methyl and methine protons of the propanoate moiety
-
A singlet for the C-5 proton of the thiazole ring
-
The absence of the carboxylic acid proton present in the parent acid
The search results mention the use of 1H-NMR for structural confirmation of related thiazole derivatives, with specific signal patterns described using abbreviations such as s (singlet), d (doublet), t (triplet), and m (multiplet) .
Mass Spectrometry
Mass spectrometric techniques, particularly electrospray ionization (ESI) methods, are mentioned for the analysis of thiazole derivatives . For Sodium 2-(4-methyl-1,3-thiazol-2-yl)propanoate, ESI-MS would likely show characteristic peaks corresponding to various ionic forms and fragments of the molecule.
The predicted collision cross-section data for various adducts of the parent acid provide valuable parameters for ion mobility-mass spectrometry analysis , which can offer additional structural confirmation through the measurement of the compound's effective size in the gas phase.
Chromatographic Methods
The search results mention the use of column chromatography for the purification of thiazole derivatives, specifically using materials such as Wakogel C-200, Merck silica gel 60, or Fuji Silysia ODS-DM1020T . For Sodium 2-(4-methyl-1,3-thiazol-2-yl)propanoate, appropriate chromatographic methods would need to be adapted for the analysis of its salt form.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume